Head-to-Head Comparison: [18F]DCFBC vs. Second-Generation [18F]DCFPyL in Metastatic Prostate Cancer
In a first-in-human analysis, the second-generation radiotracer [18F]DCFPyL demonstrated significantly higher tumor uptake compared to [18F]DCFBC in patients with metastatic prostate cancer. This direct comparison quantifies the generational improvement in image contrast [1].
| Evidence Dimension | Tumor Uptake (SUVmax) |
|---|---|
| Target Compound Data | Median SUVmax of [18F]DCFBC for nodal disease and bone lesions. |
| Comparator Or Baseline | Median SUVmax of [18F]DCFPyL for nodal disease and bone lesions. |
| Quantified Difference | [18F]DCFPyL had a 2.02-fold higher median SUVmax for nodal disease and a 13.6-fold higher median SUVmax for bony lesions (P<0.00001). |
| Conditions | Clinical study in patients with metastatic prostate cancer; imaging performed on a PET/CT scanner. |
Why This Matters
This difference is critical for scientific selection: [18F]DCFPyL provides superior lesion detection sensitivity and contrast, making it the preferred agent for staging and recurrence detection in current practice. [18F]DCFBC's lower uptake represents a first-generation benchmark and may be relevant for specific research questions where lower signal is desirable or for comparative studies.
- [1] Szabo, Z., et al. (2015). First-in-man analysis of [18F]DCFPyL, a second generation, 18F-labeled PSMA-targeted radiotracer, in patients with metastatic prostate cancer. Journal of Nuclear Medicine, 56(1), 81-85. View Source
